molecular formula C13H12ClN3O3 B13882579 2-Chloro-4-morpholin-4-ylquinazoline-7-carboxylic acid

2-Chloro-4-morpholin-4-ylquinazoline-7-carboxylic acid

Cat. No.: B13882579
M. Wt: 293.70 g/mol
InChI Key: DGHVZGKQPMZQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-morpholin-4-ylquinazoline-7-carboxylic acid is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antibacterial, and antifungal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include refluxing the mixture in an appropriate solvent at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-morpholin-4-ylquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

2-Chloro-4-morpholin-4-ylquinazoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-morpholin-4-ylquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-Chloro-4-morpholin-4-ylquinazoline-7-carboxylic acid is unique due to its specific substitution pattern and the presence of the morpholine ring

Properties

IUPAC Name

2-chloro-4-morpholin-4-ylquinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c14-13-15-10-7-8(12(18)19)1-2-9(10)11(16-13)17-3-5-20-6-4-17/h1-2,7H,3-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHVZGKQPMZQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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